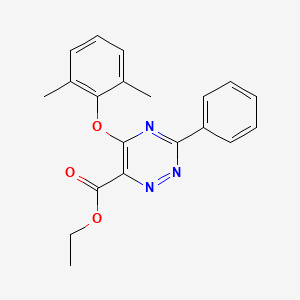

Ethyl 2-((1-((5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

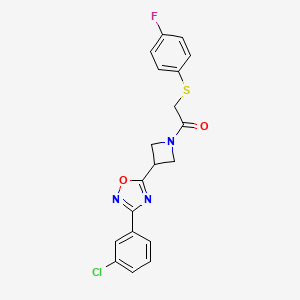

The compound is an organic molecule with a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities .

Molecular Structure Analysis

The compound contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. It also has a dimethoxyphenyl group, which is a phenyl ring with two methoxy groups attached .Chemical Reactions Analysis

The reactivity of such compounds would depend on the specific functional groups present. For example, the thiadiazole ring might undergo reactions with electrophiles or nucleophiles .Applications De Recherche Scientifique

Molecular Modeling and Pharmacological Evaluation

A study by Shkair et al. (2016) explored the synthesis of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, evaluating them as anti-inflammatory and analgesic agents. The compounds showed significant in vitro anti-inflammatory activity, with one exhibiting higher activity than ibuprofen. The study also utilized structure-based drug design to investigate the specificity of compounds against the COX-2 enzyme, indicating a potential application in designing anti-inflammatory drugs Shkair et al., 2016.

Synthesis of 1,2,3-Triazole Derivatives

Pokhodylo et al. (2018) reported on the diazotization of 2-amino-1,3,4-thiadiazoles leading to the synthesis of various 1,2,3-triazole-4-carboxylic acid derivatives. This method demonstrates the versatility of 1,3,4-thiadiazoles in synthesizing heterocyclic compounds, which could have potential applications in developing new pharmaceuticals Pokhodylo et al., 2018.

α-Glucosidase Inhibitors for Diabetes Treatment

Saeedi et al. (2020) designed and synthesized new 5-arylisoxazole-1,3,4-thiadiazole hybrids with significant α-glucosidase inhibitory activity. This study highlights the application of 1,3,4-thiadiazole derivatives in treating type 2 diabetes, offering a non-sugar-based approach to inhibitor development Saeedi et al., 2020.

Fungicidal Activity

El-Telbani et al. (2007) synthesized 6-hetaryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and 7-hetaryl[1,3,4]thiadiazolo[2,3-c][1,2,4]triazines, revealing their fungicidal activity. This research demonstrates the potential use of 1,3,4-thiadiazole derivatives in agriculture as fungicides El-Telbani et al., 2007.

Antimicrobial Agents

Sah et al. (2014) explored the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. Their study indicates the antimicrobial potential of 1,3,4-thiadiazole derivatives, which could be useful in developing new antimicrobial compounds Sah et al., 2014.

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in the synthesis of biologically active compounds , suggesting that this compound may also interact with biological targets.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of biologically active compounds , suggesting that this compound may also affect certain biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other molecules, and the specific environment within the body where the compound is active.

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[1-[[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxopropan-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5S2/c1-5-25-14(21)9-26-10(2)15(22)18-17-20-19-16(27-17)12-7-6-11(23-3)8-13(12)24-4/h6-8,10H,5,9H2,1-4H3,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXRPDNHXBSFEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC(C)C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-fluorobenzamide](/img/structure/B2816800.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-propylthiadiazol-5-yl)methanone](/img/structure/B2816801.png)

![6-(5-{2-[3-(Trifluoromethyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2816805.png)

![1-(3-hydroxypropyl)-3,4,9-trimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2816806.png)

![2-(dimethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2816808.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2816809.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2816812.png)

![1-(2-chlorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2816817.png)